molecular formula C10H17N3O2 B13101657 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one

2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one

Katalognummer: B13101657
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: FNXRLWFYNQHCCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their roles in biological systems, particularly in nucleic acids like DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a hexyl-substituted malononitrile with urea or thiourea in the presence of a base, followed by hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential roles in nucleic acid analogs or enzyme inhibitors.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and hydroxyl groups could facilitate hydrogen bonding and other interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-hydroxypyrimidine: Lacks the hexyl chain, which may affect its solubility and reactivity.

    5-Hexyl-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group, potentially altering its chemical properties.

    2-Amino-5-methyl-6-hydroxypyrimidin-4(1H)-one: The methyl group may influence its steric and electronic properties.

Uniqueness

The hexyl chain in 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one may confer unique properties such as increased hydrophobicity, which could affect its interactions with biological membranes or other hydrophobic environments.

Eigenschaften

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-amino-5-hexyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-8(14)12-10(11)13-9(7)15/h2-6H2,1H3,(H4,11,12,13,14,15)

InChI-Schlüssel

FNXRLWFYNQHCCA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(N=C(NC1=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.